N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
This compound features a benzodioxole moiety linked via an acetamide bridge to a triazoloquinoxaline core substituted with an isopropyl group at position 1 and a ketone at position 4. The benzodioxole group (a methylenedioxyphenyl derivative) is known for enhancing metabolic stability and membrane permeability in drug-like molecules . The isopropyl substituent may influence steric interactions and pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-12(2)19-23-24-20-21(28)25(14-5-3-4-6-15(14)26(19)20)10-18(27)22-13-7-8-16-17(9-13)30-11-29-16/h3-9,12H,10-11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYDUVLMERKPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure incorporates a benzo[d][1,3]dioxole moiety and a triazoloquinoxaline derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : Compounds featuring the benzo[d][1,3]dioxole structure have shown significant antitumor activity across various cancer cell lines. For example, a study reported IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), indicating strong efficacy compared to the standard drug doxorubicin (IC50 values of 7.46 µM for HepG2) .
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanisms underlying the anticancer effects of this compound are multifaceted:
- EGFR Inhibition : It has been observed that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor proliferation and survival .
- Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compounds have been noted to cause cell cycle arrest at various phases, further contributing to their antiproliferative effects .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Triazole Derivatives : A study focused on mercapto-substituted 1,2,4-triazoles revealed their potential in chemoprevention and treatment of cancer due to their ability to inhibit key kinases involved in cell cycle regulation .
- Antimicrobial Activity : Some derivatives of benzodioxole have shown promising antimicrobial properties against various bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting a broader spectrum of biological activity beyond anticancer effects .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth and survival.
Antimicrobial Activity
In addition to its anticancer potential, preliminary studies suggest that this compound may also possess antimicrobial properties. It has shown efficacy against certain bacterial strains by disrupting essential microbial processes.
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the synthesis and evaluation of quinoxaline derivatives for anticancer activity. The results indicated that compounds similar to this compound exhibited significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of related compounds. The findings revealed that derivatives with similar structural motifs effectively inhibited bacterial growth in vitro. This suggests a potential application in developing new antimicrobial agents .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The triazoloquinoxaline core distinguishes this compound from analogs with thiazolidinone, quinazoline, or benzothiazole systems. Key comparisons include:
Substituent Analysis
The benzodioxole and isopropyl groups are critical differentiating factors:
Key Insight : The benzodioxole group in the target compound may confer superior metabolic stability compared to phenyl or methoxy-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
